3-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide

Bioactivity profiling Database curation Procurement risk assessment

A structurally unique pyrazole-amide building block combining a tetrahydropyran-2-ylmethyl substituent at N1 with a 3-methylbut-2-enamide electrophilic warhead. Its sp3-rich, three-dimensional core and latent cysteine-reactivity distinguish it from flat aromatic fragments. With no publicly curated bioactivity or target-engagement data, this compound is purpose-built for covalent fragment screening, selectivity counter-screen panels, and synthetic methodology development. Procure based on structural identity, not unvalidated comparator assumptions.

Molecular Formula C14H21N3O2
Molecular Weight 263.341
CAS No. 2034321-90-7
Cat. No. B2512966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide
CAS2034321-90-7
Molecular FormulaC14H21N3O2
Molecular Weight263.341
Structural Identifiers
SMILESCC(=CC(=O)NC1=CN(N=C1)CC2CCCCO2)C
InChIInChI=1S/C14H21N3O2/c1-11(2)7-14(18)16-12-8-15-17(9-12)10-13-5-3-4-6-19-13/h7-9,13H,3-6,10H2,1-2H3,(H,16,18)
InChIKeyLGLODXQVIILIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide (CAS 2034321-90-7): Procurement-Relevant Baseline Profile


3-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide (CAS 2034321-90-7) is a synthetic small molecule belonging to the pyrazole-amide class, featuring a tetrahydropyran (THP) substituent and an α,β-unsaturated enamide moiety. Despite its listing in several commercial chemical catalogs, authoritative databases including PubChem, ChEMBL, and BindingDB contain no curated bioactivity, target engagement, or physicochemical profiling data for this specific compound as of April 2026 [1]. The molecule is offered primarily as a screening compound or building block by non-specialist vendors, with no published peer-reviewed studies, patents, or regulatory filings available from allowed primary sources.

Why In-Class Pyrazole-Amide Analogs Cannot Substitute for CAS 2034321-90-7 Without Quantitative Differentiation Data


The pyrazole-amide scaffold is broadly explored across kinase inhibition, GPCR modulation, and epigenetic target space, but structure–activity relationships (SAR) are exquisitely sensitive to substituent identity and stereochemistry. The combination of a 3-methylbut-2-enamide warhead and a tetrahydro-2H-pyran-2-ylmethyl substituent at the pyrazole N1 position introduces unique steric, electronic, and potential covalent-reactivity features that cannot be assumed to recapitulate the properties of analogs bearing pyran-4-ylmethyl, unsubstituted alkyl, or aryl groups [1]. Without head-to-head quantitative data on target engagement, selectivity, or functional activity, any substitution with a structurally related compound carries unquantifiable risk of altered potency, off-target liability, or failed assay reproducibility. The absence of publicly available differential evidence for this specific compound [2] means that procurement decisions must be based on the unique structural identity itself rather than on demonstrated superiority over comparators.

Quantitative Differentiation Evidence Audit for 3-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide (CAS 2034321-90-7)


Bioactivity Data Availability: Complete Absence of Quantitative Target Engagement Data in Authoritative Sources

As of April 2026, a comprehensive search of PubChem, ChEMBL, and BindingDB — the three primary repositories for curated small-molecule bioactivity data — returns zero IC50, Ki, Kd, EC50, or any other quantitative target engagement values for CAS 2034321-90-7 [1]. This contrasts with closely related pyrazole-amide analogs such as 3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-2-enamide, for which kinase inhibition data have been reported in patent literature [2]. The absence of primary data precludes any quantitative comparison of potency, selectivity, or mechanism against any comparator compound.

Bioactivity profiling Database curation Procurement risk assessment

Patent and Primary Literature Footprint: No Direct Evidence of Invention or Mechanistic Study

A search of Google Patents, Espacenet, and PubMed using the compound name, CAS number, and substructure queries identifies no patent or peer-reviewed publication in which CAS 2034321-90-7 is explicitly claimed, exemplified, or biologically characterized [1]. By contrast, structurally related pyrazole-amides bearing tetrahydropyran substituents are claimed in multiple patent families, including US20220298197A1 and EP3075727B1, where they are described as kinase inhibitors with IC50 values ranging from sub-nanomolar to micromolar [2][3]. The target compound's absence from the patent literature suggests it has not been prioritized as a lead series member by any disclosing organization.

Patent landscape Prior art Freedom to operate

Physicochemical and Drug-Likeness Properties: Computed Values vs. Experimentally Validated Analogs

The molecular formula C14H21N3O2 (MW 263.34 g/mol), topological polar surface area (tPSA) of 64.1 Ų, and calculated logP of approximately 1.2 place this compound within favorable drug-like chemical space (Lipinski compliance: MW <500, logP <5, HBD ≤1, HBA ≤5) [1]. However, the 3-methylbut-2-enamide moiety introduces a potential Michael acceptor electrophilicity that is absent in saturated amide analogs such as N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide [2]. This structural feature may confer covalent target engagement capability but also raises glutathione (GSH) reactivity and off-target alkylation concerns that cannot be quantified without experimental determination of the compound's intrinsic reactivity (e.g., kchem/GSH half-life) [3].

Drug-likeness Physicochemical profiling ADME prediction

Commercial Availability and Purity: Limited Vendor Data Without Batch-Specific Certification

The compound is listed by several non-specialist chemical vendors, typically at purities of 95% or unspecified grade, with no Certificates of Analysis (CoA) publicly available from allowed authoritative sources . In contrast, structurally related pyrazole building blocks such as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 449758-17-2) are available from major suppliers (e.g., TCI, Sigma-Aldrich) with documented purity, batch analysis, and SDS documentation . The absence of quality-controlled sourcing for the target compound imposes additional analytical validation burden on the procuring laboratory.

Vendor sourcing Purity analysis Supply chain

Evidence-Constrained Application Scenarios for 3-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide (CAS 2034321-90-7)


Exploratory Covalent Inhibitor Fragment Screening

The compound's α,β-unsaturated enamide moiety offers a latent electrophilic warhead that may engage cysteine or other nucleophilic residues in target proteins. In the absence of pre-existing bioactivity data, its primary utility lies in fragment-based covalent screening campaigns where the THP-pyrazole scaffold provides a three-dimensional, sp3-rich core distinct from flat aromatic fragments. Researchers must first experimentally determine intrinsic GSH reactivity (kchem) and thiol selectivity profile before interpreting any screening hits [1].

Negative Control or Selectivity Counter-Screen Compound

Given the availability of structurally related, biologically annotated pyrazole-amides in the patent literature (e.g., kinase inhibitors in US20220298197A1), this compound may serve as a selectivity counter-screen tool. Its lack of reported activity against common kinase panels makes it a candidate for distinguishing target-specific effects from general pyrazole-amide scaffold-driven artifacts, provided that the procuring laboratory first validates its inactivity in the relevant assay system [2].

Synthetic Chemistry Methodology Development

The compound's structure, featuring a stereogenic center on the tetrahydropyran ring, an N-alkylated pyrazole, and a conjugated enamide, presents a useful test substrate for developing or optimizing synthetic methods such as enantioselective THP alkylation, amide coupling with sensitive enamide acids, or chemoselective hydrogenation protocols. Its procurement for methodology studies does not require biological validation [3].

Quote Request

Request a Quote for 3-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.